Edta, disodium cadmium salt

Descripción general

Descripción

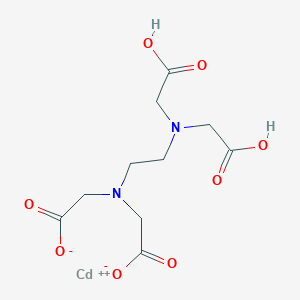

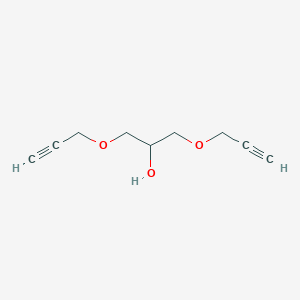

Edta, disodium cadmium salt, is a coordination compound formed by the chelation of cadmium ions with ethylenediaminetetraacetic acid (EDTA). This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, particularly in analytical chemistry and environmental remediation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Edta, disodium cadmium salt, involves the reaction of cadmium salts with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The general reaction can be represented as follows:

[ \text{Cd}^{2+} + \text{H}_4\text{EDTA} + 2\text{NaOH} \rightarrow \text{Cd(EDTA)}^{2-} + 2\text{H}_2\text{O} + 2\text{Na}^+ ]

Industrial Production Methods: In industrial settings, the preparation of this compound, typically involves the use of high-purity cadmium salts and ethylenediaminetetraacetic acid. The reaction is carried out in aqueous solution, and the pH is carefully controlled to ensure complete chelation. The resulting solution is then filtered and concentrated to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Edta, disodium cadmium salt, primarily undergoes complexation reactions. It can also participate in redox reactions, where the cadmium ion can be reduced or oxidized depending on the reaction conditions.

Common Reagents and Conditions:

Complexation: The compound readily forms complexes with other metal ions in solution. Common reagents include various metal salts and buffer solutions to maintain the desired pH.

Redox Reactions: In the presence of reducing agents such as sodium borohydride, cadmium ions can be reduced to metallic cadmium.

Major Products Formed:

Complexation: Formation of stable metal-EDTA complexes.

Redox Reactions: Metallic cadmium and other reduced metal species.

Aplicaciones Científicas De Investigación

Edta, disodium cadmium salt, has a wide range of applications in scientific research:

Analytical Chemistry: Used as a standard in complexometric titrations to determine the concentration of metal ions in solution.

Environmental Remediation: Employed in the removal of heavy metals from contaminated soils and water through chelation and subsequent removal.

Biology and Medicine: Utilized in studies involving metal ion transport and detoxification mechanisms.

Industrial Applications: Used in the stabilization of metal ions in various industrial processes, including water treatment and textile manufacturing.

Mecanismo De Acción

The primary mechanism of action of Edta, disodium cadmium salt, involves the chelation of cadmium ions. The ethylenediaminetetraacetic acid molecule has multiple binding sites that coordinate with the cadmium ion, forming a stable, water-soluble complex. This chelation process effectively sequesters the cadmium ion, preventing it from participating in unwanted chemical reactions .

Comparación Con Compuestos Similares

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that forms complexes with various metal ions.

Nitrilotriacetic acid (NTA): Another chelating agent with similar properties but lower stability constants compared to EDTA.

Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for certain metal ions compared to EDTA.

Uniqueness: Edta, disodium cadmium salt, is unique due to its specific affinity for cadmium ions, making it particularly useful in applications where cadmium needs to be selectively chelated and removed. Its stability and solubility in aqueous solutions further enhance its utility in various scientific and industrial processes.

Propiedades

IUPAC Name |

cadmium(2+);2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Cd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIVHPLKTMNPRV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CdN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166676 | |

| Record name | Cadmium(II) EDTA complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15954-91-3 | |

| Record name | Cadmium(II) EDTA complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015954913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium(II) EDTA complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)

![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)